N-(3-chlorobenzyl)cyclopropanecarboxamide
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Overview
Description
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide is an organic compound with the chemical formula C11H12ClNO. It is a white crystalline solid that is soluble in many common organic solvents such as ethanol, ethers, and chlorinated hydrocarbons. This compound is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide can be synthesized by reacting N-cyclopropylamine with 3-chlorobenzyl bromide through a nucleophilic substitution reaction. The reaction is typically carried out in a suitable solvent at an appropriate temperature and for a specific reaction time. Controlling the reaction temperature, reaction time, and molar ratio is crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for N-(3-chlorobenzyl)-1-cyclopropanecarboxamide often involve large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1-cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide
- 3-Cyclohexyl-D-alanyl-N-(3-chlorobenzyl)-L-prolinamide
- D-leucyl-N-(3-chlorobenzyl)-L-prolinamide
Uniqueness
N-(3-Chlorobenzyl)-1-cyclopropanecarboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-8(6-10)7-13-11(14)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14) |
InChI Key |
ZMHJKGPETGNZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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